molecular formula C17H12FN3O3 B2937883 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one CAS No. 941930-49-0

2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2937883
CAS No.: 941930-49-0
M. Wt: 325.299
InChI Key: UTGWMUTUKHHQSJ-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a fluorinated benzyl group at position 2 and a nitro-substituted phenyl ring at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical applications .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-15-7-2-1-4-13(15)11-20-17(22)9-8-16(19-20)12-5-3-6-14(10-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGWMUTUKHHQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl group.

    Cyclization: Formation of the pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit structural versatility due to substitutions at positions 2 and 5. Below is a detailed comparison of the target compound with key analogs:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position 2 / Position 6) Key Features Melting Point (°C) Synthesis Yield Biological Activity
2-(2-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one 2-(2-Fluorobenzyl) / 6-(3-nitrophenyl) High electron-withdrawing nitro group; enhanced lipophilicity from fluorine Not reported Not reported Hypothesized pesticidal/herbicidal activity
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) 2-(2-Methoxybenzyl) / 6-phenyl; 5-chloro Methoxy group increases solubility; chloro atom enhances stability 92.4–94.0 70% Antihypertensive potential
6-(4-Chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one 6-(4-Cl-2-F-3-phenoxybenzyl) Halogen-rich; phenoxy group adds steric bulk Not reported Not reported Pesticidal activity inferred
2-Phenacyl-6-phenylpyridazin-3-one 2-(2-Oxo-2-phenylethyl) / 6-phenyl Ketone group at position 2; moderate polarity Not reported Not reported Unknown

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound likely increases electrophilicity compared to phenyl or methoxy-substituted analogs, which may enhance interactions with biological targets like enzymes .
  • Halogen Effects: Fluorine at position 2 (target compound) improves metabolic resistance compared to non-halogenated analogs (e.g., 2-phenacyl derivatives) .
  • Solubility : Methoxy-substituted derivatives (e.g., 3h) exhibit higher aqueous solubility due to polar groups, whereas nitro and halogen substituents reduce solubility .

Biological Activity

The compound 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic molecule belonging to the pyridazinone class. This compound has garnered attention due to its potential biological activities, which include enzyme inhibition and therapeutic applications in fields such as oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridazinone core with fluorobenzyl and nitrophenyl substituents. These structural features are significant as they contribute to the compound's unique reactivity and biological properties.

PropertyValue
Molecular FormulaC16H14FN3O2
Molecular Weight299.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation and inflammation.
  • Receptor Binding : It could bind to cellular receptors, modulating signaling pathways that influence cellular responses.
  • Interference with Signaling Pathways : The compound may disrupt critical signaling pathways, leading to therapeutic effects in disease models.

Anticancer Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit promising anticancer activities. A study demonstrated that similar pyridazinone derivatives showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses .

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of this compound, along with its biological evaluations. For instance:

  • Synthesis and Characterization : A study employed various spectroscopic techniques (NMR, MS) to confirm the structure and purity of the compound. Computational studies suggested favorable binding interactions with target proteins relevant to cancer therapy .
  • Biological Evaluation : In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines, supporting its potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX/LOX enzymes
AntibacterialComparable MIC to standard antibiotics

Q & A

Q. What are the established synthetic routes for 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with diketones or ketones to form the pyridazinone core. Subsequent functionalization includes:

  • N-Alkylation : Introducing the 2-fluorobenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
  • Nitrophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-nitrophenyl moiety . Microwave-assisted synthesis has been reported to improve yields (78%) compared to conventional methods (65%) by reducing reaction time and side products .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity Analysis
Conventional AlkylationDMF, K₂CO₃, 80°C, 12h65NMR, HPLC
Microwave-AssistedSolvent-free, 100°C, 30min78LC-MS

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.394–1.520 Å) and dihedral angles, confirming the pyridazinone core and substituent orientations .
  • Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm) and LC-MS for molecular ion verification (M+H⁺ = 355.3) .

Q. What preliminary biological activities are associated with this compound?

Initial screenings focus on:

  • Anticonvulsant activity : Evaluated via maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with ED₅₀ values compared to reference drugs like phenobarbital .
  • Anti-inflammatory effects : Assessed through carrageenan-induced paw edema in rodents, showing ~40% inhibition at 50 mg/kg .
  • Kinase inhibition : Preliminary assays against p38 MAP kinase (IC₅₀ ~50 nM) suggest potential for inflammatory disease targeting .

Advanced Questions

Q. How do structural modifications influence the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine position : 2-Fluorobenzyl enhances blood-brain barrier penetration compared to para-substituted analogs, critical for CNS-targeted anticonvulsants .
  • Nitrophenyl group : Electron-withdrawing nitro groups at the 3-position improve metabolic stability but may reduce solubility, necessitating formulation optimization .
  • Pyridazinone core : Saturation (4,5-dihydro derivatives) increases potency in kinase inhibition assays by ~20% compared to unsaturated analogs .

Q. How can contradictions in pharmacological data be resolved?

Conflicting results (e.g., anticonvulsant vs. anti-inflammatory efficacy) require:

  • Dose-response studies : Determine if effects are concentration-dependent.
  • Target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Pharmacokinetic analysis : Assess bioavailability and tissue distribution to clarify in vivo vs. in vitro discrepancies .

Q. What computational strategies predict the compound’s mechanism of action?

Advanced methods include:

  • Molecular docking : Simulate binding to p38 MAP kinase (PDB: 1OUY) to identify key interactions (e.g., hydrogen bonds with Thr106 and hydrophobic contacts with Leu108) .
  • QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate substituents with anticonvulsant ED₅₀ values .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .

Q. What methodologies optimize synthesis for scalability and purity?

  • Green chemistry : Solvent-free microwave synthesis reduces waste and energy use while improving yield .
  • Catalytic systems : Palladium nanoparticles (0.5 mol%) enhance coupling efficiency for nitrophenyl incorporation, achieving >90% conversion .
  • Purification : Gradient HPLC with C18 columns (MeCN/H₂O) isolates isomers, ensuring >99% purity for pharmacological assays .

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